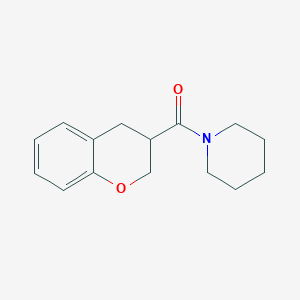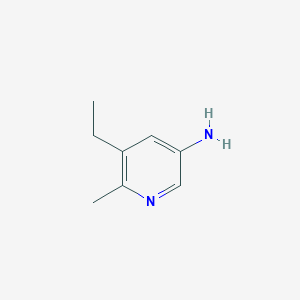![molecular formula C15H16O2 B7418470 (4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B7418470.png)
(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with an ethoxy group at the 4’ position and a methanol group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction of a corresponding aldehyde or ketone derivative.
Industrial Production Methods
Industrial production methods for (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol may involve large-scale Suzuki coupling reactions followed by etherification and reduction steps. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)aldehyde or (4’-Ethoxy-[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: Formation of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)hydrocarbon.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.
Alteration of Cellular Processes: Influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4’-Methoxy-[1,1’-biphenyl]-4-yl)methanol
- (4’-Ethyl-[1,1’-biphenyl]-4-yl)methanol
- (4’-Propoxy-[1,1’-biphenyl]-4-yl)methanol
Uniqueness
(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the biphenyl core. This combination of functional groups imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
[4-(4-ethoxyphenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-10,16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCPDSWQFIDMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
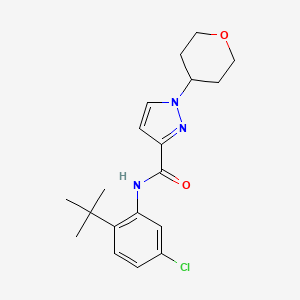
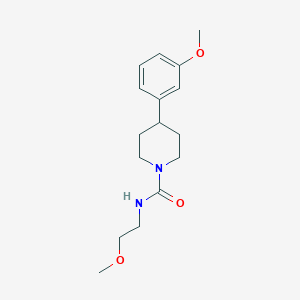
![2-[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]pyrimidine](/img/structure/B7418410.png)
![2-(carbamoylamino)-N-[3-(1-methyltetrazol-5-yl)phenyl]-3-phenylpropanamide](/img/structure/B7418427.png)
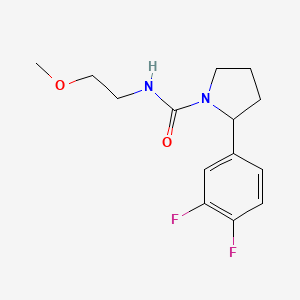
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[3-(1-methyltetrazol-5-yl)anilino]ethanone](/img/structure/B7418439.png)
![3-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7418440.png)
![3-Methyl-1-[(3-propan-2-yl-4-propoxyphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7418460.png)
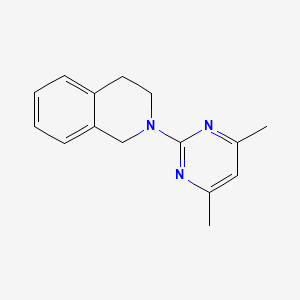
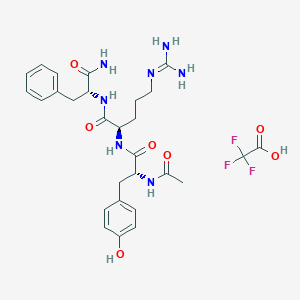
![(NE)-N-[[5-(4-fluorophenoxy)-1,3-dimethylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B7418490.png)
![3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B7418493.png)
